
2-Chlorosulfonyl-pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorosulfonyl-pyridinium chloride is a chemical compound with the molecular formula C5H5Cl2NO2S. It is an off-white solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility, making it valuable in synthetic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorosulfonyl-pyridinium chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves the following steps:
- Pyridine is reacted with chlorosulfonic acid under controlled conditions.
- The reaction mixture is then cooled, and the product is isolated by filtration.
- The crude product is purified through recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels to handle the reactants.
- Efficient cooling systems to control the exothermic reaction.
- Filtration and purification systems to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorosulfonyl-pyridinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in an inert solvent like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Products include various substituted pyridinium derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Oxidation: Oxidized derivatives with altered chemical properties.
Applications De Recherche Scientifique
2-Chlorosulfonyl-pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Chlorosulfonyl-pyridinium chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinesulfonyl Chloride Hydrochloride: Similar in structure but with different reactivity and applications.
Pyridine-2-sulfonyl Chloride: Another related compound with distinct chemical properties
Uniqueness
2-Chlorosulfonyl-pyridinium chloride is unique due to its specific reactivity profile and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H5Cl2NO2S |
|---|---|
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
pyridin-1-ium-2-sulfonyl chloride;chloride |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
Clé InChI |
XAJWHCVLZBSLNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



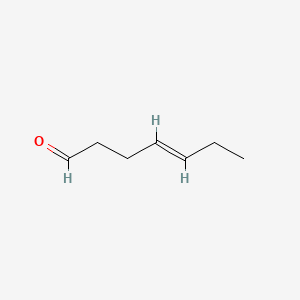
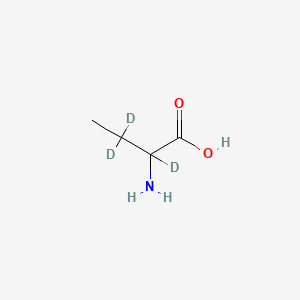


![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
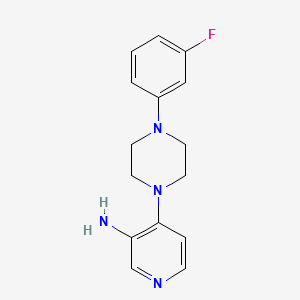
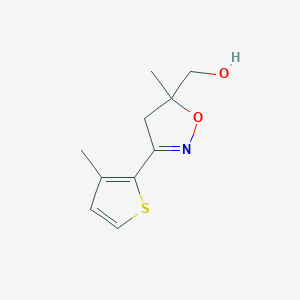

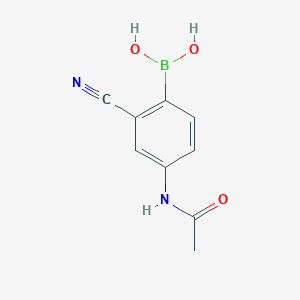

![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
